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Compound of Interest

Compound Name: Propylidene phthalide

Cat. No.: B7823277

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Propylidene phthalide (FEMA Number 2952, CAS Number 17369-59-4) is a synthetic
flavoring substance valued for its unique and potent flavor profile.[1][2] It is a clear, pale yellow
liquid with a characteristic warm, spicy, and herbaceous aroma.[2][3] Its application in the food
industry is centered on its ability to impart and modify savory and sweet flavors, making it a
versatile ingredient in a wide range of products.

1. Flavor Profile & Organoleptic Properties:

Propylidene phthalide possesses a complex flavor profile characterized by the following
notes:

e Primary Notes: Herbaceous, celery, spicy, and warm.[3]
e Nuances: Green, sweet, lovage, maple, fenugreek, phenolic, and brothy.[3][4]

At a concentration of 25 ppm, its taste is described as green, celery-like, sweet, and
reminiscent of lovage with vegetative and herbal undertones.[4] This profile makes it
particularly suitable for enhancing savory flavors.

2. Applications in Food Products:
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Propylidene phthalide is recognized as a Generally Recognized as Safe (GRAS) flavoring
substance by the Flavor and Extract Manufacturers Association (FEMA).[5] Its use is permitted
in a variety of food categories.

e Savory Products: It is widely employed to enhance the character of soups, sauces,
seasoning blends, and vegetarian products.[6] Its celery and spicy notes make it an excellent
choice for broths, gravies, and marinades.[3]

o Confectionery and Baked Goods: In sweeter applications, it can be used to add complexity
and unique flavor dimensions. It is particularly effective in maple and brown sugar flavorings.

[3]

e Beverages: It can be utilized in celery tonics and other herbal beverages to provide a
distinctive aromatic lift.[3]

3. Regulatory Status:

Propylidene phthalide is regulated as a synthetic flavoring substance for direct addition to
food for human consumption under 21 CFR 172.515 by the U.S. Food and Drug Administration
(FDA).[1] It is also recognized by the Joint FAO/WHO Expert Committee on Food Additives
(JECFA).[5]

4. Stability & Handling:

Propylidene phthalide is generally stable under typical food processing conditions. However,
as a lactone, it may be susceptible to hydrolysis under strongly acidic or alkaline conditions,
especially at elevated temperatures. It is combustible and incompatible with strong oxidizing
agents.[7] For handling, standard laboratory safety precautions should be observed, including
the use of gloves and eye protection.

Quantitative Data Summary

The following table summarizes the available quantitative data for the application of
propylidene phthalide in food.
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Parameter Value Food Category Reference

Average Maximum

Usage Level 5.0 ppm Baked Goods

5.0 ppm Frozen Dairy [4]

5.0 ppm Fruit Ices [4]

5.0 ppm Hard Candy [4]

5.0 ppm Condiments, Relishes  [8]

8.0 ppm Baked Goods [8]

Taste Description »

Concentration 25.0 ppm Not specified [4]
Physical Properties

Boiling Point 170 °C at 12 mmHg - [7]
Density 1.122 g/mL at 25 °C - [2]

Insoluble in water;
Solubility soluble in oils and - [2]
ethanol.

Experimental Protocols

Protocol 1: Sensory Evaluation of Propylidene Phthalide in a Savory Broth

Objective: To determine the sensory threshold and optimal concentration of propylidene
phthalide in a simple savory broth.

Materials:
» Propylidene phthalide (food grade)
e Vegetable broth (low sodium, unflavored)

e Deionized water
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Precision balance
Volumetric flasks and pipettes
Sensory evaluation booths

Standard sensory evaluation software or ballots

Procedure:

Stock Solution Preparation: Prepare a 1000 ppm stock solution of propylidene phthalide in
a suitable solvent like ethanol.

Sample Preparation:

o Prepare a series of dilutions of the stock solution in the vegetable broth to achieve
concentrations ranging from 0.1 ppm to 10 ppm.

o A control sample of the plain vegetable broth should also be prepared.
Panelist Selection and Training:
o Recruit 15-20 panelists with prior experience in sensory evaluation.

o Conduct a brief training session to familiarize them with the flavor profile of celery and
related herbal notes.

Sensory Evaluation Method (Triangle Test):

o Present panelists with three coded samples, two of which are identical (either control or a
specific concentration) and one is different.

o Ask panelists to identify the odd sample.
o Repeat this for each concentration level to determine the detection threshold.

Sensory Evaluation Method (Rating Test):
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o Present panelists with the series of coded samples (including the control) in a randomized
order.

o Ask panelists to rate the intensity of the "celery/herbal” flavor on a 9-point scale (1 = not
perceptible, 9 = extremely strong).

o Data Analysis:
o Analyze the triangle test data to determine the statistically significant detection threshold.

o Analyze the rating test data to determine the concentration-response relationship and
identify the optimal concentration range for the desired flavor impact.

Protocol 2: Stability Assessment of Propylidene Phthalide in a Beverage Model System

Objective: To evaluate the stability of propylidene phthalide under accelerated storage
conditions in a beverage model system.

Materials:

Propylidene phthalide

Citric acid buffer solutions (pH 3.0, 5.0, and 7.0)

Ethanol

Amber glass vials with screw caps

Incubators set at 25°C, 40°C, and 60°C

Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
e Sample Preparation:

o Prepare solutions of propylidene phthalide (e.g., 10 ppm) in each of the pH buffer
solutions.
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o Dispense the solutions into amber glass vials, ensuring minimal headspace.

o Storage Conditions:

o Store the vials in the incubators at the different temperatures.

e Time Points for Analysis:

o Analyze the samples at time zero and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

e Analytical Method (GC-MS):

o Sample Extraction: Perform a liquid-liquid extraction of the beverage model system with a
suitable solvent (e.g., dichloromethane).

o GC-MS Analysis:

Injector: Splitless mode, 250°C.

Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 um).

Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

Mass Spectrometer: Electron ionization (70 eV), scan range m/z 40-350.
o Quantification: Use an internal standard method for accurate quantification.
o Data Analysis:

o Calculate the percentage of propylidene phthalide remaining at each time point for each
storage condition.

o Determine the degradation kinetics and estimate the shelf-life under normal storage
conditions.

Visualizations
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Figure 1: Workflow for the sensory evaluation of propylidene phthalide.
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Figure 2: Workflow for the stability assessment of propylidene phthalide.

© 2025 BenchChem. All rights reserved. 8/10

Tech Support


https://www.benchchem.com/product/b7823277?utm_src=pdf-body-img
https://www.benchchem.com/product/b7823277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7823277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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